4'-O-甲基布鲁氏酮 B

描述

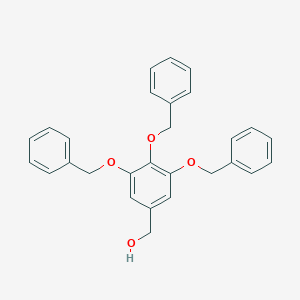

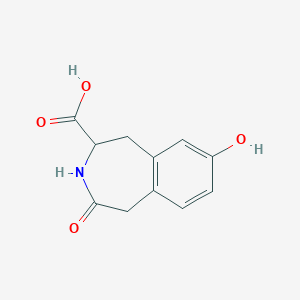

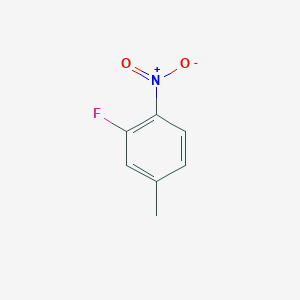

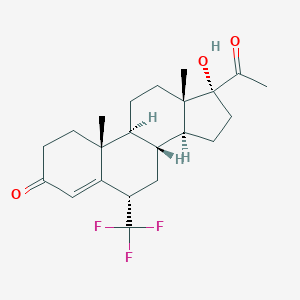

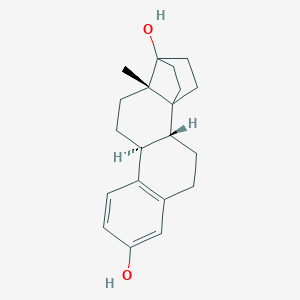

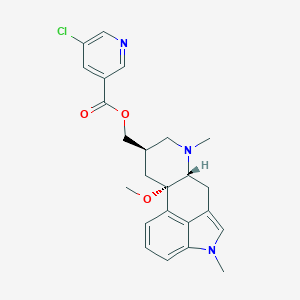

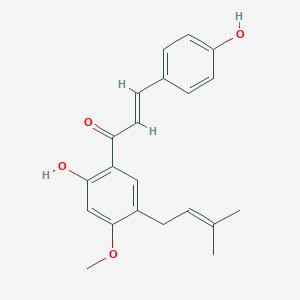

- 它的化学式为C21H22O4 ,分子量约为338.4 g/mol。

- 该化合物呈橙色至黄色针状晶体,可溶于甲醇、乙醇和DMSO等有机溶剂。

- 值得注意的是,它对严重急性呼吸系统综合征冠状病毒 (SARS-CoV) 的木瓜蛋白酶样蛋白酶 (PLpro) 具有抑制活性,其IC50 值为10.1 μM .

O-甲基毛喉鞘蕊花素B: 是一种从植物中分离得到的天然化合物。它属于查尔酮类化合物。

科学研究应用

- 化学 :研究人员研究其反应性、结构修饰和在药物设计中的潜在应用。

- 生物学 :研究其对细胞过程、酶抑制和生物途径的影响。

- 医学 :其抗 SARS-CoV PLpro 的抗病毒特性使其与药物开发相关。

- 工业 :在制药、化妆品和农用化学品领域的潜在应用。

作用机制

- O-甲基毛喉鞘蕊花素B 抑制 SARS-CoV 的 PLpro 酶。这种酶在病毒复制和免疫逃避中起着至关重要的作用。

- 通过抑制 PLpro,该化合物破坏病毒蛋白酶活性,可能限制病毒传播。

生化分析

Biochemical Properties

4’-O-Methylbroussochalcone B has been discovered to be a novel colchicine site tubulin polymerization inhibitor . This means it interacts with tubulin, a globular protein, and inhibits its polymerization, which is crucial for the formation of microtubules . Microtubules are key components of the cytoskeleton, involved in maintaining cell shape, enabling cell motility, and facilitating intracellular transport .

Cellular Effects

In terms of cellular effects, 4’-O-Methylbroussochalcone B has been found to induce apoptosis, inhibit proliferation and migration of ML-2 cells and OCI-AML5 cells . These cells are models for acute myeloid leukaemia (AML), a type of cancer . The compound also causes these cells to be arrested in the G2-M phase .

Molecular Mechanism

The molecular mechanism of 4’-O-Methylbroussochalcone B involves its interaction with tubulin, inhibiting its polymerization . This disrupts the formation of microtubules, leading to cell cycle arrest in the G2-M phase . Additionally, 4’-O-Methylbroussochalcone B regulates the MAPK and Wnt/β-catenin pathways in AML cells . These pathways are involved in cell proliferation and differentiation .

准备方法

- O-甲基毛喉鞘蕊花素B 的合成涉及多个步骤。一种常见的合成路线如下:

- 以4-羟基苯甲醛 (CAS: 123-08-0) 为前体。

- 将其与4-甲氧基-2-丙烯-1-酮 (CAS: 6515-21-5) 反应生成查尔酮中间体。

- 最后,使用适当的试剂和条件在4'-位进行甲基化,得到O-甲基毛喉鞘蕊花素B .

化学反应分析

- O-甲基毛喉鞘蕊花素B 可以进行各种反应:

- 氧化 :它可以在特定条件下被氧化。

- 还原 :还原反应可以改变其官能团。

- 取代 :可以在不同位置引入取代基。

- 常见的试剂包括氧化剂(例如,KMnO4)、还原剂(例如,NaBH4)和亲核试剂(例如,格氏试剂)。

- 主要产物取决于具体的反应条件。

相似化合物的比较

- O-甲基毛喉鞘蕊花素B 因其对 SARS-CoV PLpro 的特异性抑制活性而脱颖而出。

- 类似的化合物包括其他具有抗病毒特性的查尔酮、黄酮类化合物和天然产物。

属性

IUPAC Name |

(E)-1-[2-hydroxy-4-methoxy-5-(3-methylbut-2-enyl)phenyl]-3-(4-hydroxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22O4/c1-14(2)4-8-16-12-18(20(24)13-21(16)25-3)19(23)11-7-15-5-9-17(22)10-6-15/h4-7,9-13,22,24H,8H2,1-3H3/b11-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUGCRBMNFSAUOC-YRNVUSSQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=CC(=C(C=C1OC)O)C(=O)C=CC2=CC=C(C=C2)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC1=CC(=C(C=C1OC)O)C(=O)/C=C/C2=CC=C(C=C2)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201313498 | |

| Record name | 4′-O-Methylbavachalcone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201313498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20784-60-5 | |

| Record name | 4′-O-Methylbavachalcone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20784-60-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4′-O-Methylbavachalcone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201313498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 4'-O-Methylbroussochalcone B exert its anti-cancer effects?

A1: Research suggests that 4'-O-Methylbroussochalcone B functions as a novel tubulin polymerization inhibitor. [] This means it disrupts the formation of microtubules, which are essential components of the cell's structural framework and play a crucial role in cell division. By inhibiting tubulin polymerization, 4'-O-Methylbroussochalcone B effectively suppresses the proliferation and migration of acute myeloid leukemia cells. []

Q2: What is the significance of confirming the chemical identity of natural products like 8-Prenylapigenin?

A2: A study highlighted the critical importance of chemical authentication when researching natural products. [] Researchers found that a commercially obtained batch of 8-Prenylapigenin, intended for estrogenic activity studies, was actually 4'-O-Methylbroussochalcone B. [] This misidentification underscores the need for rigorous quality control using techniques like MS and qNMR to ensure accurate research findings and avoid misleading results.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。